N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound with a unique structure that includes an oxepane ring, a benzoxazine ring, and a carboxamide group
Properties
IUPAC Name |
N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14-9-21-13-4-3-10(8-12(13)17-14)15(19)16-11-2-1-6-20-7-5-11/h3-4,8,11H,1-2,5-7,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFIRKDARWBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting with the preparation of the oxepane ring. One common method involves the treatment of 2,3,4,7-tetrahydrooxepine with sodium hydride and a suitable alkylating agent . The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenolic compound under acidic conditions . The final step involves the coupling of the oxepane and benzoxazine intermediates with a carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxepane ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Epoxides of the oxepane ring.
Reduction: Amines from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The oxepane ring can interact with enzymes and receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(oxepan-4-yl)-4-pyrazin-2-ylpyrimidin-2-amine: Contains an oxepane ring and a pyrimidine ring, similar to the benzoxazine ring in the target compound.
N-[4-(1,4-oxazepan-4-yl)pentyl]cyclopropanamine: Features an oxazepane ring, which is structurally related to the oxepane ring.
Uniqueness
N-(oxepan-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide is unique due to its combination of an oxepane ring, a benzoxazine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
